N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide
CAS No.: 92031-43-1
Cat. No.: VC7053185
Molecular Formula: C13H25N3O
Molecular Weight: 239.363
* For research use only. Not for human or veterinary use.
![N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide - 92031-43-1](/images/structure/VC7053185.png)
Specification
CAS No. | 92031-43-1 |
---|---|
Molecular Formula | C13H25N3O |
Molecular Weight | 239.363 |
IUPAC Name | N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C13H25N3O/c17-13(12-4-7-14-8-5-12)15-6-3-11-16-9-1-2-10-16/h12,14H,1-11H2,(H,15,17) |
Standard InChI Key | YTEIJXHUNFUXKW-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CCCNC(=O)C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
N-[3-(Pyrrolidin-1-yl)propyl]piperidine-4-carboxamide (molecular formula: C<sub>14</sub>H<sub>25</sub>N<sub>3</sub>O) consists of two nitrogen-containing rings: a six-membered piperidine and a five-membered pyrrolidine. The carboxamide group at position 4 of the piperidine ring connects to a three-carbon propyl chain terminating in the pyrrolidine moiety. Key structural attributes include:
-
Piperidine ring: A saturated six-membered ring with one nitrogen atom, contributing to basicity and conformational flexibility.
-
Pyrrolidine substituent: A five-membered saturated ring with a secondary amine, enhancing solubility and hydrogen-bonding potential.
-
Carboxamide linker: Provides hydrogen-bond donor/acceptor sites critical for molecular interactions .
The stereochemistry of this compound is achiral, as confirmed by its ACHIRAL designation in experimental data .
Physicochemical Properties
Experimental data from screening libraries reveal the following properties for N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide and its derivatives :
Property | Value |
---|---|
Molecular Weight | 275.37 g/mol |
logP (Partition coefficient) | 2.23 |
logD (Distribution coefficient) | -0.86 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 46.96 Ų |
The compound’s low logD (-0.86) suggests favorable aqueous solubility under physiological conditions, while its moderate logP (2.23) indicates balanced lipophilicity for membrane permeability . The polar surface area aligns with guidelines for central nervous system penetration, though this requires experimental validation.
Future Directions and Challenges
Despite promising in silico and preliminary in vitro data, critical gaps remain:
-
Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to validate bioavailability predictions.
-
Selectivity assays: Off-target effects on wild-type p53 or other chaperones require evaluation to mitigate toxicity risks .
-
Synthetic scalability: Current routes rely on multi-step couplings; developing one-pot methodologies could improve accessibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume